molecular formula C25H36O7 B566024 3,4-Epoxy-6-keto-4a,5-ene Simvastatin CAS No. 1795790-98-5

3,4-Epoxy-6-keto-4a,5-ene Simvastatin

Cat. No.: B566024
CAS No.: 1795790-98-5
M. Wt: 448.556
InChI Key: HZHZODVQZPRTTL-CBQGMXQJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin involves multiple steps, starting from the basic structure of SimvastatinThe reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Epoxy-6-keto-4a,5-ene Simvastatin can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

3,4-Epoxy-6-keto-4a,5-ene Simvastatin is primarily used in scientific research, particularly in the field of proteomics. It is used to study protein interactions and modifications, as well as to investigate the biochemical pathways involved in cholesterol metabolism .

Mechanism of Action

The mechanism of action of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin involves its interaction with specific enzymes and proteins involved in cholesterol biosynthesis. The compound inhibits the enzyme HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol synthesis . By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Epoxy-6-keto-4a,5-ene Simvastatin is unique due to the presence of the epoxy and keto groups, which may confer additional biochemical properties and potential therapeutic benefits. These modifications can affect the compound’s interaction with biological targets and its overall efficacy .

Properties

CAS No.

1795790-98-5

Molecular Formula

C25H36O7

Molecular Weight

448.556

IUPAC Name

[(3S,3aR,4R,5R)-4-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-1a,5-dimethyl-6-oxo-2,3,3a,4,5,7b-hexahydronaphtho[1,2-b]oxiren-3-yl] 2,2-dimethylbutanoate

InChI

InChI=1S/C25H36O7/c1-6-24(3,4)23(29)31-19-12-25(5)22(32-25)17-11-18(27)13(2)16(21(17)19)8-7-15-9-14(26)10-20(28)30-15/h11,13-16,19,21-22,26H,6-10,12H2,1-5H3/t13-,14-,15-,16+,19+,21-,22?,25?/m1/s1

InChI Key

HZHZODVQZPRTTL-CBQGMXQJSA-N

SMILES

CCC(C)(C)C(=O)OC1CC2(C(O2)C3=CC(=O)C(C(C13)CCC4CC(CC(=O)O4)O)C)C

Synonyms

2,2-Dimethylbutanoic Acid (1S,7R,8R,8aR)-1,2,3,4,6,7,8,8a-Octahydro-3,7-dimethyl_x000B_-3,4-epoxy-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester

Origin of Product

United States

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